molecular formula C6H4N4O3 B14011331 pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B14011331
M. Wt: 180.12 g/mol
InChI Key: ZOMSTEGLGXJSSY-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings.

Preparation Methods

The synthesis of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with various molecular targets, including protein kinases and enzymes involved in DNA synthesis and repair. It acts as a competitive inhibitor by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for various diseases.

Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

1,8-dihydropyrimido[4,5-d]pyrimidine-2,5,7-trione

InChI

InChI=1S/C6H4N4O3/c11-4-2-1-7-5(12)8-3(2)9-6(13)10-4/h1H,(H3,7,8,9,10,11,12,13)

InChI Key

ZOMSTEGLGXJSSY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=C1C(=O)NC(=O)N2

Origin of Product

United States

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